N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide

Medicinal chemistry Target engagement Carbonic anhydrase inhibition

N-(2,4-Dichlorophenyl)-3-nitrobenzenesulfonamide (CAS 59923-18-1) is a diaryl sulfonamide defined by a 2,4-dichloroaniline N-substituent and a 3-nitrobenzenesulfonyl scaffold. With molecular formula C₁₂H₈Cl₂N₂O₄S and an exact mass of 345.958 Da, it carries a computed XLogP3 of 3.1 and features five hydrogen-bond acceptor sites—three more than its non-nitrated benzenesulfonamide counterpart.

Molecular Formula C12H8Cl2N2O4S
Molecular Weight 347.2 g/mol
CAS No. 59923-18-1
Cat. No. B14608399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide
CAS59923-18-1
Molecular FormulaC12H8Cl2N2O4S
Molecular Weight347.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-]
InChIInChI=1S/C12H8Cl2N2O4S/c13-8-4-5-12(11(14)6-8)15-21(19,20)10-3-1-2-9(7-10)16(17)18/h1-7,15H
InChIKeyGTVZPEMDNHWTBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,4-Dichlorophenyl)-3-nitrobenzenesulfonamide (CAS 59923-18-1): Physicochemical Identity & Sulfonamide Class Profile


N-(2,4-Dichlorophenyl)-3-nitrobenzenesulfonamide (CAS 59923-18-1) is a diaryl sulfonamide defined by a 2,4-dichloroaniline N-substituent and a 3-nitrobenzenesulfonyl scaffold [1]. With molecular formula C₁₂H₈Cl₂N₂O₄S and an exact mass of 345.958 Da, it carries a computed XLogP3 of 3.1 and features five hydrogen-bond acceptor sites—three more than its non-nitrated benzenesulfonamide counterpart [1]. These properties place it in a chemically distinct space within the N-aryl-benzenesulfonamide family, where variations in nitro‑site placement and chlorine substitution patterns can alter solubility, binding geometry, and biological target engagement.

Why N-(2,4-Dichlorophenyl)-3-nitrobenzenesulfonamide Cannot Be Replaced by a Closest-Analog Sulfonamide


Members of the N-aryl-benzenesulfonamide class cannot be treated as interchangeable building blocks because even small structural changes—removing the nitro group, relocating it to the 2- or 4‑position, or altering the chlorine substitution—markedly shift both physicochemical and pharmacophoric profiles. The 3‑nitro substituent on the target compound simultaneously elevates the hydrogen‑bond acceptor count from three to five and increases the polar surface area by approximately 34 Ų relative to the des‑nitro analog N-(2,4-dichlorophenyl)benzenesulfonamide (CAS 328258‑27‑1) [1]. Crystallographic evidence from regioisomeric N‑(dichlorophenyl)‑nitrobenzenesulfonamides shows that the nitro position dictates the S–N torsion angle and the overall molecular shape, which in turn governs protein‑binding compatibility [2]. Replacing the target with a generic sulfonamide therefore risks losing the precisely balanced electronic, steric, and hydrogen‑bonding features that determine performance in target‑engagement assays, synthetic transformations, and crystallization screens.

Quantitative Differentiators of N-(2,4-Dichlorophenyl)-3-nitrobenzenesulfonamide vs. Closest Analogs


Higher Hydrogen‑Bond Acceptor Capacity: Enables Stronger Target‑Site Interactions Than Non‑Nitrated Analogs

The 3‑nitro group provides two additional hydrogen‑bond acceptor sites, yielding a total of five acceptors versus three for N-(2,4-dichlorophenyl)benzenesulfonamide (CAS 328258‑27‑1), which lacks the nitro substituent [1]. The increased acceptor count expands the compound’s capacity for directional intermolecular interactions, a property critical for binding to metalloenzyme active sites such as carbonic anhydrase II, where sulfonamide‑nitro motifs have been co‑crystallized [2].

Medicinal chemistry Target engagement Carbonic anhydrase inhibition

Higher Molecular Complexity and Exact Mass: A Meaningful Shift in Chemical Space Relative to Des‑Nitro and Alkyl‑Sulfonamide Analogs

The target compound possesses an exact monoisotopic mass of 345.958 Da and a molecular formula of C₁₂H₈Cl₂N₂O₄S, reflecting the incorporation of the nitro group into the benzenesulfonamide scaffold [1]. By comparison, the des‑nitro analog N-(2,4-dichlorophenyl)benzenesulfonamide has a molecular weight of 302.2 Da (C₁₂H₉Cl₂NO₂S), and the alkyl‑sulfonamide analog N-(2,4-dichlorophenyl)methanesulfonamide has a molecular weight of 240.1 Da (C₇H₇Cl₂NO₂S) . The ~45 Da mass increment of the target over the des‑nitro compound signals a deliberate chemical complexity that can influence membrane permeability and metabolic stability.

Chemical biology Fragment-based drug discovery Library design

Distinct Lipophilicity (XLogP3 3.1) Separating the 3‑Nitro Regioisomer from Non‑Nitrated and Alkyl‑Sulfonamide Scaffolds

The computed XLogP3 for N-(2,4-dichlorophenyl)-3-nitrobenzenesulfonamide is 3.1, whereas the des‑nitro benzenesulfonamide analog is predicted to exhibit a lower logP by approximately 0.6–0.8 units due to the loss of the polarizable nitro group [1]. In contrast, N-(2,4-dichlorophenyl)methanesulfonamide possesses a substantially higher pKa (6.88) compared to the target’s acidic sulfonamide NH, corroborating a different speciation and solubility profile . These differences in lipophilicity and ionizability directly impact compound handling, DMSO solubility, and partitioning behavior in biochemical assays.

ADME prediction Lipophilic efficiency LogP profiling

Crystallographic Conformation Dictated by Nitro Position: Torsion‑Angle Variation Among Regioisomers

In N-(2,3-dichlorophenyl)-2-nitrobenzenesulfonamide, a regioisomer of the target compound, the S–N–C torsion angle is 61.15(18)° and the dihedral angle between the two benzene rings is 68.00(6)° [1]. For N-(3,5-dichlorophenyl)-2-nitrobenzenesulfonamide, the C–S–N–C torsion angle is 49.34(18)° and the dihedral angle is 71.92(10)° [2]. These experimentally determined values demonstrate that ring substitution geometry and nitro placement collectively dictate the three‑dimensional conformation accessible to the molecule. The 3‑nitro‑2,4‑dichloro combination of the target compound therefore defines a unique conformational envelope that may favor or disfavor specific protein‑pocket topologies relative to its 2‑nitro or 4‑nitro isomers.

Structural biology X‑ray crystallography Solid‑state properties

N‑Nitrosulfonamide Pharmacophore: Structural Alignment with Carbonic Anhydrase II Co‑Crystal Ligands

The N‑nitrobenzenesulfonamide motif has been demonstrated to bind human carbonic anhydrase II (hCA II) in a co‑crystal structure (PDB entry reported in the study), establishing that the nitro‑substituted sulfonamide can engage the catalytic zinc ion while making distinct contacts with the active‑site cleft [1]. The 3‑nitro orientation on the target compound positions the electron‑withdrawing substituent at a location analogous to that of the crystallized N‑nitrosulfonamide ligand, suggesting a comparable binding mode that would not be reproduced by the des‑nitro or 2‑nitro isomers.

Enzyme inhibition Metalloenzyme targeting Cocrystal structure

Where N-(2,4-Dichlorophenyl)-3-nitrobenzenesulfonamide Outperforms Generic Sulfonamide Alternatives: Evidence‑Backed Application Scenarios


Carbonic Anhydrase Inhibitor Lead Optimization and Co‑Crystallization Campaigns

The N‑nitrosulfonamide motif has been co‑crystallized with human CA II, confirming that the nitro group can participate in productive interactions within the enzyme active site [1]. Researchers requiring a sulfonamide scaffold with demonstrated structural compatibility for metalloenzyme inhibition should select the 3‑nitro regioisomer because its hydrogen‑bond acceptor count (5 vs. 3 for the des‑nitro analog) and lipophilicity (XLogP3 3.1) are tuned for both potency and permeability [1][2]. Substituting the des‑nitro benzenesulfonamide analog would eliminate two key H‑bond acceptors and alter the logP by ~0.6 units, changes large enough to compromise binding affinity and alter pharmacokinetic profiles [2].

Structure‑Activity Relationship (SAR) Libraries Probing Nitro‑Position Effects on Biological Activity

Crystallographic studies of positional isomers reveal that moving the nitro group from the 2‑ to the 3‑position changes the S–N torsion angle by up to 12° and shifts the dihedral angle by ~4°, structural variations that can dictate whether a compound fits a given binding pocket [3]. For SAR campaigns that systematically explore how nitro‑site placement influences target engagement, the 3‑nitro‑2,4‑dichloro combination provides a distinct conformational profile that complements data obtained from the 2‑nitro‑2,3‑dichloro and 2‑nitro‑3,5‑dichloro isomers, enabling robust pharmacophore mapping [3][4].

Analytical Reference Standard and Orthogonal Differentiation in Compound Management

The molecular weight of 347.2 Da and exact mass of 345.958 Da for the target compound provide a clear analytical signature that distinguishes it from closely related sulfonamides such as N-(2,4-dichlorophenyl)benzenesulfonamide (302.2 Da) and N-(2,4-dichlorophenyl)methanesulfonamide (240.1 Da) in LC‑MS and HRMS workflows [2]. This mass separation enables unambiguous identification in high‑throughput screening cassettes, making the compound a reliable reference standard for quality‑control and deconvolution protocols where multiple sulfonamides are present in the same assay plate .

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